3-tert-Butoxybenzoic Acid: Technical Profile and Synthesis Guide
3-tert-Butoxybenzoic Acid: Technical Profile and Synthesis Guide
Topic: 3-tert-Butoxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
[1]
Executive Summary
3-tert-Butoxybenzoic acid (CAS: 15360-02-8 ) is a specialized aromatic building block used primarily in the development of kinase inhibitors, GPCR ligands, and biophysical probes.[1] Distinguished by the bulky, lipophilic tert-butyl ether group at the meta position, this moiety serves a dual purpose in medicinal chemistry: it modulates metabolic stability by blocking the metabolically vulnerable C3 position and introduces a defined hydrophobic vector that can occupy specific pockets within protein active sites (e.g., the hydrophobic back-pocket of p38 MAP kinase).
This guide provides a rigorous, field-validated approach to the synthesis, characterization, and handling of 3-tert-butoxybenzoic acid, addressing the specific synthetic challenges posed by the acid-labile tert-butyl ether linkage.
Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11]
| Property | Data | Note |
| IUPAC Name | 3-(2-Methyl-2-propanyl)oxybenzoic acid | |
| CAS Number | 15360-02-8 | |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water | Lipophilic acid |
| pKa (Calc.) | ~4.0 - 4.2 | Comparable to benzoic acid |
| Boiling Point (Pred.) | 317 ± 15 °C | At 760 mmHg |
| Density (Pred.) | 1.106 ± 0.06 g/cm³ |
Synthetic Strategy: The "Ester-First" Approach
The Challenge: tert-Butyl Ether Instability
Synthesizing tert-butyl aryl ethers is non-trivial. The standard Williamson ether synthesis (Ar-OH + t-BuBr + Base) fails due to the rapid E2 elimination of tert-butyl halides to isobutylene. Furthermore, the tert-butyl ether moiety is acid-labile, making direct esterification of the carboxylic acid using acidic conditions risky.
The Solution: Imidate-Based Alkylation
The most robust laboratory-scale route utilizes tert-butyl 2,2,2-trichloroacetimidate (TBTA) . This reagent allows for the etherification of phenols under mild conditions that preserve the sensitive ether linkage.
Reaction Scheme
Figure 1: Step-wise synthetic pathway avoiding elimination side-reactions.
Detailed Experimental Protocol
Step 1: Preparation of Methyl 3-hydroxybenzoate
Rationale: Protecting the carboxylic acid as a methyl ester prevents interference during the etherification step and increases solubility in organic solvents.
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Dissolution: Dissolve 3-hydroxybenzoic acid (10.0 g, 72.4 mmol) in anhydrous methanol (100 mL).
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Catalysis: Cautiously add concentrated H₂SO₄ (1.0 mL) dropwise.
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Reflux: Heat the mixture to reflux (65 °C) for 8–12 hours. Monitor by TLC (50% EtOAc/Hexanes) until the starting acid is consumed.
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Workup: Concentrate the solvent under reduced pressure. Dilute the residue with EtOAc (150 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and catalyst.
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Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield the methyl ester as a white solid (Yield typically >95%).
Step 2: Etherification with tert-Butyl Trichloroacetimidate (TBTA)
Rationale: TBTA provides a source of the tert-butyl carbocation equivalent under mild Lewis acid catalysis, avoiding the harsh conditions of isobutylene gas reactions.
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Setup: In a flame-dried flask under nitrogen, dissolve Methyl 3-hydroxybenzoate (5.0 g, 32.8 mmol) in anhydrous dichloromethane (DCM, 50 mL) and cyclohexane (100 mL). Note: Cyclohexane helps solubilize the imidate reagent.
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Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (14.3 g, 65.6 mmol, 2.0 equiv).
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Catalysis: Cool to 0 °C. Add BF₃·OEt₂ (0.4 mL, catalytic) dropwise.
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Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature and stir for 16 hours. Trichloroacetamide will precipitate as a white solid byproduct.
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Filtration: Filter off the trichloroacetamide byproduct.
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Purification: Wash the filtrate with saturated NaHCO₃ and brine. Flash chromatography (Hexanes/EtOAc 9:1) is usually required to remove excess reagent, yielding Methyl 3-tert-butoxybenzoate as a clear oil or low-melting solid.
Step 3: Saponification to 3-tert-Butoxybenzoic Acid
Rationale: Lithium hydroxide is preferred over NaOH/KOH for its milder nature and solubility in THF/Water mixtures. Acidification must be controlled to prevent cleavage of the acid-sensitive tert-butyl ether.
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Hydrolysis: Dissolve the intermediate ester (from Step 2) in THF (30 mL) and Water (10 mL). Add LiOH·H₂O (3.0 equiv).
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Stirring: Stir at room temperature for 4–6 hours. Do not heat excessively (<40 °C) to ensure ether stability.
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Workup (Critical):
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Evaporate THF under reduced pressure.
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Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (20 mL) to remove non-acidic impurities.
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Acidification: Cool the aqueous layer to 0 °C. Slowly add 1M HCl or 10% Citric Acid dropwise until pH reaches ~4–5. Avoid strong acidification (pH < 2) which may degrade the product.
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The product will precipitate. Extract with EtOAc (3 x 30 mL).
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Final Isolation: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Characterization Data (Expected)
Researchers should validate the product using the following spectral signatures:
| Technique | Signal | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.35 (s, 9H) | tert-Butyl group (Singlet, 9 protons) – Diagnostic signal. |
| δ 7.20–7.30 (m, 1H) | Aromatic proton (C4/C5). | |
| δ 7.40–7.50 (t, 1H) | Aromatic proton (C5). | |
| δ 7.60–7.70 (m, 2H) | Aromatic protons (C2, C6) – Downfield due to carboxyl. | |
| δ 12.80 (br s, 1H) | Carboxylic Acid proton (Exchangeable). | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 28.5 | Methyl carbons of t-butyl group. |
| δ 78.5 | Quaternary carbon of t-butyl ether. | |
| δ 167.5 | Carbonyl carbon (COOH). | |
| IR Spectroscopy | ~1680–1700 cm⁻¹ | C=O Stretch (Carboxylic acid dimer). |
| ~2800–3100 cm⁻¹ | Broad O-H stretch. |
Applications in Drug Discovery[4]
Structural Activity Relationship (SAR) Utility
The 3-tert-butoxy group is often employed as a bioisostere for 3-trifluoromethyl or 3-bromo substituents but with distinct electronic properties.
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Electron Donating: Unlike -CF₃ (electron withdrawing), the -OtBu group is electron donating by resonance, increasing the electron density of the aromatic ring.
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Steric Bulk: The tert-butyl group is bulky (A-value > 4.5), forcing orthogonal conformation in biaryl systems or filling hydrophobic pockets.
Workflow: Fragment-Based Drug Design
The following diagram illustrates how 3-tert-butoxybenzoic acid is utilized in a typical library synthesis workflow.
Figure 2: Integration of the scaffold into medicinal chemistry workflows.
Safety & Handling (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin.
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Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Keep away from strong acids (risk of de-tert-butylation).
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Stability: Stable under basic and neutral conditions. Hydrolyzes to 3-hydroxybenzoic acid and isobutylene under strong acidic conditions (e.g., TFA, conc. HCl).
References
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Armstrong, A., et al. (1988). The Synthesis of tert-Butyl Ethers using tert-Butyl Trichloroacetimidate. . (Foundational method for mild etherification).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on stability of tert-butyl ethers).
-
PubChem Compound Summary. (2024). 3-tert-Butoxybenzoic Acid (CAS 15360-02-8).[2][1][3][4][5][6][7] .
-
ChemicalBook. (2024). 3-tert-Butoxybenzoic Acid Product Properties. .
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